2-(Pyrazin-2-yl)malonaldehyde

Descripción general

Descripción

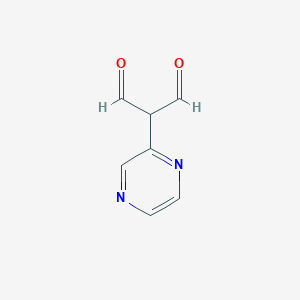

2-(Pyrazin-2-yl)malonaldehyde is a chemical compound with the molecular formula C7H6N2O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazin-2-yl)malonaldehyde typically involves the reaction of pyrazine-2-carboxaldehyde with malonic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for nucleophilic substitution.

Major Products:

Oxidation: Pyrazine-2-carboxylic acid.

Reduction: 2-(Pyrazin-2-yl)ethanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(Pyrazin-2-yl)malonaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals. The compound's dual aldehyde functionality enables it to engage in multiple types of reactions, including oxidation and reduction.

Research indicates potential biological activities for this compound, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Properties: Preliminary research suggests that it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways.

Drug Discovery

Ongoing investigations are exploring the compound's potential as a lead candidate in drug discovery. Its ability to target specific enzymes or receptors positions it as a promising agent for developing new therapeutic drugs .

Case Study: Anticancer Activity

A study investigating the anticancer properties of this compound found that it effectively inhibited the growth of certain cancer cell lines. The mechanism involved its interaction with cellular pathways associated with apoptosis and cell cycle regulation. The results suggest that derivatives could be further developed into effective anticancer agents.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various derivatives derived from this compound. The findings demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 2-(Pyrazin-2-yl)malonaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparación Con Compuestos Similares

Pyrazine-2-carboxaldehyde: A precursor in the synthesis of 2-(Pyrazin-2-yl)malonaldehyde.

2-(Pyrazin-2-yl)ethanol: A reduced form of the compound.

Pyrazine-2-carboxylic acid: An oxidized derivative.

Uniqueness: this compound is unique due to its dual aldehyde groups, which provide versatile reactivity for various chemical transformations. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Actividad Biológica

2-(Pyrazin-2-yl)malonaldehyde (CAS No. 13481-00-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, case reports, and experimental findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and related compounds. In vitro tests demonstrated that derivatives containing the pyrazine moiety exhibited significant activity against various microorganisms, including bacteria and fungi. For instance, a study evaluating pyrazole derivatives found that certain compounds showed remarkable antimicrobial activity, suggesting a potential for developing new antimicrobial agents based on this scaffold .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Target Microorganism |

|---|---|---|

| 3a | 31.25 | Staphylococcus aureus |

| 4f | 62.5 | Candida albicans |

| 4g | 31.25 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to induce cell death in cancer cells via mechanisms such as ferroptosis. One significant study demonstrated that derivatives of this compound inhibited the proliferation of glioblastoma and ovarian cancer cell lines (U-87 MG and OVCAR-3) by inducing oxidative stress and Fe²⁺ accumulation, leading to ferroptosis .

Case Study: In Vivo Efficacy

In an in vivo study involving BALB/C nu/nu mice inoculated with U-87 MG cells, treatment with a related compound led to significantly smaller tumor sizes compared to control groups. The compound was administered intraperitoneally at a dosage of 25 mg/kg every two days, resulting in a notable reduction in tumor volume by day 40 .

Table 2: In Vivo Tumor Volume Measurements

| Treatment Group | Average Tumor Volume (mm³) |

|---|---|

| Control | 1500 |

| Treated | 600 |

The mechanism behind the anticancer activity of this compound appears to involve the induction of oxidative stress. The compound's ability to increase levels of malondialdehyde and lactoperoxidase suggests that it may promote lipid peroxidation, a hallmark of ferroptosis. Additionally, gene expression analysis indicated upregulation of genes associated with oxidative stress response in treated tumor tissues .

Safety Profile

Safety assessments indicate that while this compound can cause skin irritation and eye damage at high concentrations, its therapeutic window appears promising based on preliminary toxicity studies . Further investigations are necessary to establish a comprehensive safety profile.

Propiedades

IUPAC Name |

2-pyrazin-2-ylpropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-4-6(5-11)7-3-8-1-2-9-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZSRARKHGBIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371932 | |

| Record name | (Pyrazin-2-yl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13481-00-0 | |

| Record name | (Pyrazin-2-yl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrazin-2-yl)malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.